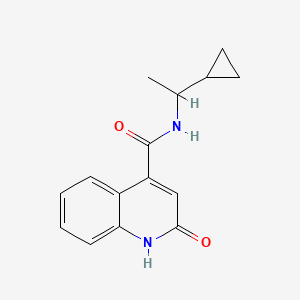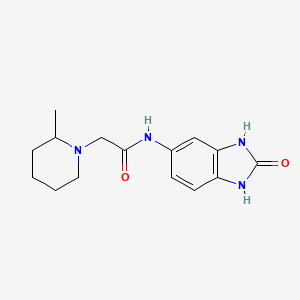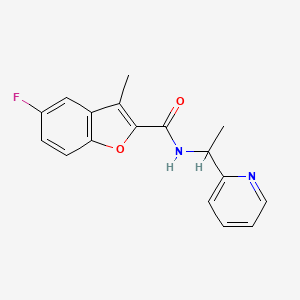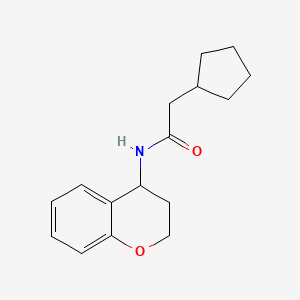
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in regulating many cellular processes, including cell proliferation, survival, and differentiation. CX-4945 has garnered significant attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mecanismo De Acción
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide targets the catalytic subunit of CK2, which is overexpressed in many cancers and is involved in multiple signaling pathways that promote cell survival and proliferation. By inhibiting CK2 activity, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide disrupts these signaling pathways and induces apoptosis in cancer cells. N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has also been shown to inhibit autophagy, a process that cancer cells use to survive under stress conditions.
In neurodegenerative diseases, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress and inflammation. This pathway is impaired in many neurodegenerative diseases, and N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to restore its function and protect against neuronal cell death.
In viral infections, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide targets host cell factors required for viral replication, such as casein kinase 2-interacting protein-1 (CKIP-1) and eukaryotic elongation factor 1A (eEF1A). By inhibiting the activity of these factors, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide prevents viral replication and spread.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy and radiation therapy. In neurodegenerative disease models, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide protects against oxidative stress and inflammation, and improves cognitive function. In viral infections, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide inhibits viral replication and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide is its specificity for CK2, which allows for targeted inhibition of this protein kinase without affecting other signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has a relatively short half-life and low bioavailability, which can limit its effectiveness in vivo. Additionally, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to induce autophagy in some cell types, which may reduce its efficacy as a cancer therapy.
Direcciones Futuras
There are many potential future directions for N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide research. One direction is to develop more potent and selective CK2 inhibitors that have improved pharmacokinetic properties and reduced toxicity. Another direction is to explore the use of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide in combination with other therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its effectiveness in treating cancer. In neurodegenerative disease research, future studies could focus on the use of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide in combination with other neuroprotective agents to improve its efficacy. Finally, in viral infection research, future studies could explore the use of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide in combination with antiviral drugs to enhance its antiviral activity.
Métodos De Síntesis
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide can be synthesized through a multistep process involving the condensation of 2-amino-4-cyclopropyl-6,7-dimethoxyquinoline with ethyl 2-bromoacetate, followed by hydrolysis and amidation reactions. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been extensively studied for its potential in treating various diseases. In cancer research, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disease research, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to protect against neuronal cell death in models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In viral infection research, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by targeting host cell factors required for viral replication.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9(10-6-7-10)16-15(19)12-8-14(18)17-13-5-3-2-4-11(12)13/h2-5,8-10H,6-7H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGEKNOOLCPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)

![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)


